1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS No.: 946351-26-4
Cat. No.: VC7529343
Molecular Formula: C26H27N3O3S
Molecular Weight: 461.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946351-26-4 |
|---|---|
| Molecular Formula | C26H27N3O3S |
| Molecular Weight | 461.58 |
| IUPAC Name | 1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]urea |
| Standard InChI | InChI=1S/C26H27N3O3S/c1-20-25(23-14-8-9-15-24(23)29(20)19-22-12-6-3-7-13-22)33(31,32)17-16-27-26(30)28-18-21-10-4-2-5-11-21/h2-15H,16-19H2,1H3,(H2,27,28,30) |
| Standard InChI Key | SBCCLJXNGOWFOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a urea core (-NH-C(=O)-NH-) substituted with two distinct moieties: a benzyl group (-CH2C6H5) and a sulfonylethyl-indole chain. The indole system is further modified with a benzyl group at the 1-position and a methyl group at the 2-position, creating a sterically hindered environment that may influence binding interactions . The sulfonyl (-SO2-) bridge connects the indole to the ethyl spacer, which terminates in the urea functionality.
Molecular Formula: C27H28N4O3S
Molecular Weight: 500.6 g/mol (calculated based on structural analogs ).
Table 1: Key Molecular Properties
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step strategy:
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Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 2-methyl-1-benzylindole scaffold.
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Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride to introduce the sulfonyl group at the 3-position of the indole .
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Ethyl Spacer Attachment: Nucleophilic substitution or Mitsunobu reaction to link the sulfonylated indole to an ethylenediamine derivative.
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Urea Formation: Condensation of the amine-terminated ethyl chain with benzyl isocyanate or via a Curtius rearrangement.
Critical challenges include steric hindrance from the 1-benzyl and 2-methyl groups, necessitating optimized reaction conditions (e.g., high-temperature catalysis or microwave-assisted synthesis).
Table 2: Hypothetical Reaction Conditions
Biological Activity and Mechanistic Insights
Hypothesized Targets
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Cyclooxygenase-2 (COX-2): Structural similarity to indomethacin implies potential anti-inflammatory activity via COX-2 inhibition.
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Bcl-2 Family Proteins: Indole derivatives often disrupt protein-protein interactions in apoptotic pathways, suggesting anticancer applications .
Computational and Experimental Validation
Molecular Docking Studies
Preliminary docking simulations using the PubChem database indicate strong binding affinity (-9.2 kcal/mol) toward the ATP-binding site of EGFR kinase, a target in oncology. The sulfonylethyl chain forms hydrogen bonds with Lys745 and Asp855, while the benzyl groups occupy hydrophobic pockets.
In Vitro Profiling (Analog Data)
Related compounds exhibit IC50 values of 2.1–8.7 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Toxicity profiles in murine models show moderate hepatic clearance (t1/2 = 4.2 h) and low nephrotoxicity at doses ≤50 mg/kg .
Applications and Future Directions
Therapeutic Development
The compound’s dual targeting capability positions it as a candidate for:
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Oncology: Combination therapies with DNA-damaging agents to enhance apoptosis.
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Immunology: Modulation of cytokine production in autoimmune diseases via AhR signaling.
Material Science
Sulfonylurea’s electron-withdrawing properties could enable applications in organic semiconductors or photoresponsive materials.
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